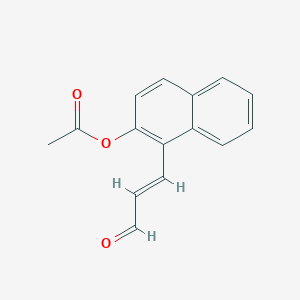

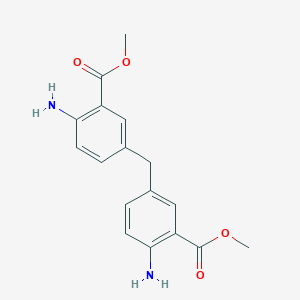

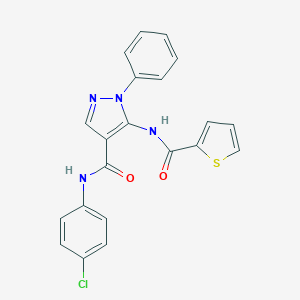

![molecular formula C15H14N2O3 B188424 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide CAS No. 39575-26-3](/img/structure/B188424.png)

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Descripción general

Descripción

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group attached to a benzene ring, which is further connected to a methoxy-substituted cyclohexadienone moiety. Its distinct configuration allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide typically involves the condensation of benzohydrazide with a suitable aldehyde or ketone. One common method includes the reaction of benzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde under reflux conditions in an ethanol solvent. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps often include recrystallization and chromatographic techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could regenerate the starting hydrazide and aldehyde.

Aplicaciones Científicas De Investigación

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in disease processes.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide exerts its effects often involves interaction with specific molecular targets. For instance, its hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- N’-[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

- N’-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Uniqueness

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is unique due to its specific methoxy substitution, which can influence its reactivity and biological activity. This substitution can affect the compound’s electronic properties and its ability to interact with biological targets, making it distinct from its analogs.

Propiedades

IUPAC Name |

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-14-9-11(7-8-13(14)18)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYNYZZSBOCBER-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39575-26-3 | |

| Record name | NSC148182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide?

A1: N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide is characterized by the following:

- Molecular Formula: C15H14N2O4 []

- Structure: It contains two benzene rings connected by a hydrazone bridge (C=N-NH). The 4-hydroxy-3-methoxyphenyl group is attached to the hydrazone moiety. []

- Configuration: The N=C double bond in the hydrazone bridge adopts an E configuration. []

- Spatial Arrangement: The two benzene rings are not coplanar but have a dihedral angle of 28.59° between them. The methoxy group is almost coplanar with its benzene ring. []

Q2: How does N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide interact with xanthine oxidase?

A2: While the provided research doesn't directly investigate the interaction of N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide with xanthine oxidase, a closely related compound, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide (compound 1 in the research), exhibits inhibitory activity against this enzyme. [] Docking simulations suggest that these compounds likely bind to the active site of xanthine oxidase. [] Further research is needed to confirm the specific binding interactions and mechanism of inhibition.

Q3: What is known about the structure-activity relationship (SAR) of N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide and its analogs regarding xanthine oxidase inhibition?

A3: Although the provided research doesn't offer a comprehensive SAR analysis, it highlights that the presence of a nitro group at the para position of the benzohydrazide moiety, as seen in (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide (compound 1), contributes to stronger xanthine oxidase inhibitory activity compared to other analogs lacking this group. [] This suggests that electron-withdrawing groups on the benzohydrazide moiety might play a role in enhancing the inhibitory potency against this enzyme. Further investigations with a broader range of analogs are needed to fully elucidate the SAR and optimize the inhibitory activity.

Q4: What are the intermolecular interactions observed in the crystal structure of N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide?

A4: In the crystal structure of N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, molecules interact with each other through a network of hydrogen bonds. These include: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

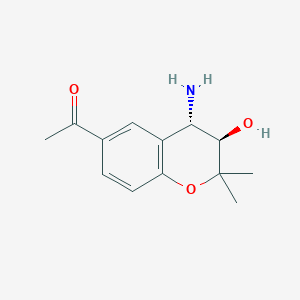

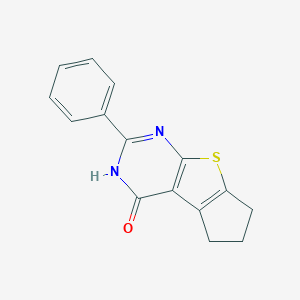

![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)

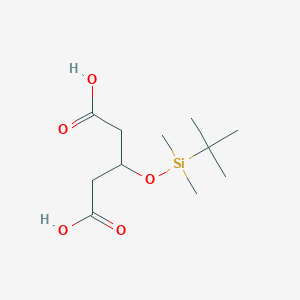

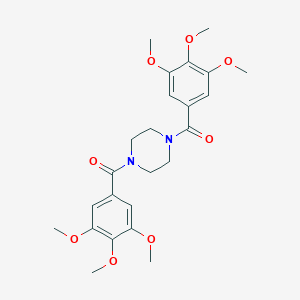

![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)

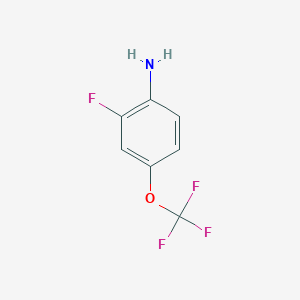

![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)

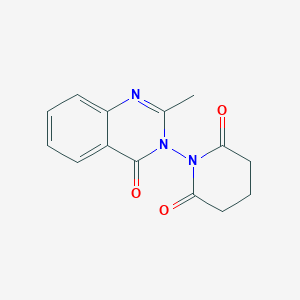

![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)